N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring
Preparation Methods
The synthesis of 2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the chromen ring systemThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized under specific conditions to form different derivatives.
Reduction: The ketone group in the chromen ring can be reduced to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]-3-PHENYLPROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chromen ring system can interact with enzymes and proteins, potentially inhibiting their activity. The acetamido and phenylpropanoic acid groups can also play a role in binding to specific receptors or enzymes, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other chromen derivatives and cyclohexane-fused systems. Compared to these, 2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]-3-PHENYLPROPANOIC ACID is unique due to its specific functional groups and the combination of the chromen and cyclohexane rings. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C24H23NO6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H23NO6/c26-22(25-20(23(27)28)12-15-6-2-1-3-7-15)14-30-16-10-11-18-17-8-4-5-9-19(17)24(29)31-21(18)13-16/h1-3,6-7,10-11,13,20H,4-5,8-9,12,14H2,(H,25,26)(H,27,28)/t20-/m0/s1 |
InChI Key |
NZIGMFUVQTXHJU-FQEVSTJZSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)OC2=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.